molecular formula C7H16ClNO2 B2932179 Methyl 3-amino-2,2-dimethylbutanoate hydrochloride CAS No. 1400877-67-9

Methyl 3-amino-2,2-dimethylbutanoate hydrochloride

Cat. No.: B2932179
CAS No.: 1400877-67-9
M. Wt: 181.66
InChI Key: LCBGYDMOOCUTEL-UHFFFAOYSA-N
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Description

Methyl 3-amino-2,2-dimethylbutanoate hydrochloride is a chemical compound with the molecular formula C7H15NO2·HCl. It is a hydrochloride salt form of methyl 3-amino-2,2-dimethylbutanoate. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-amino-2,2-dimethylbutanoate hydrochloride typically involves the esterification of 3-amino-2,2-dimethylbutanoic acid with methanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to optimize the reaction conditions and improve yield. The final product is purified through crystallization and filtration techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-2,2-dimethylbutanoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

Methyl 3-amino-2,2-dimethylbutanoate hydrochloride is utilized in several scientific research fields:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding studies.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Used in the production of fine chemicals and as an intermediate in the synthesis of various compounds.

Mechanism of Action

The mechanism of action of methyl 3-amino-2,2-dimethylbutanoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the active compound. These interactions can modulate various biochemical pathways and exert biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-3,3-dimethylbutanoate hydrochloride
  • Ethyl 3-amino-2,2-dimethylbutanoate hydrochloride
  • Methyl 3-amino-2,2-dimethylpropanoate hydrochloride

Uniqueness

Methyl 3-amino-2,2-dimethylbutanoate hydrochloride is unique due to its specific structural configuration, which imparts distinct reactivity and biological activity. Its combination of an amino group and an ester group allows for versatile chemical modifications and interactions, making it valuable in various research and industrial applications.

Properties

IUPAC Name

methyl 3-amino-2,2-dimethylbutanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c1-5(8)7(2,3)6(9)10-4;/h5H,8H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCBGYDMOOCUTEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)(C)C(=O)OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1400877-67-9
Record name methyl 3-amino-2,2-dimethylbutanoate hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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